Ethyl 4-chloroacetoacetate

概要

説明

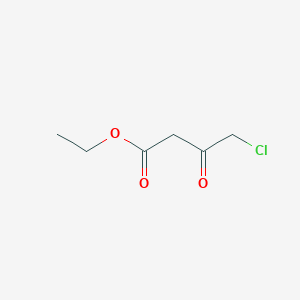

Ethyl 4-chloroacetoacetate (COBE, C₆H₉ClO₃) is a β-keto ester featuring a chlorine substituent at the γ-position. Its structure includes an ester group, a ketone, and a chlorinated carbon, making it a versatile intermediate in organic synthesis and pharmaceutical manufacturing . Key applications include:

- Pharmaceutical synthesis: Precursor for chiral alcohols like ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), a critical intermediate in statin drugs .

- Material science: Used in film coatings and phosphorus ylide preparations .

- Biocatalysis: High substrate tolerance in asymmetric reductions, achieving ≥90% yields under optimized conditions .

COBE’s hydrophobic nature necessitates organic solvents (e.g., ethyl acetate) or deep eutectic solvents (DESs) for solubility in biocatalytic systems .

準備方法

合成経路と反応条件: ノラトレキセドの合成にはいくつかのステップが含まれます。1つの方法は、強硫酸中で3-ブロモ-4-メチル-α-オキシミノアセトアニリドのベックマン転位によって4-ブロモ-5-メチルイサチンを得ることです。この中間体は、その後、過酸化水素と強アルカリ溶液中で酸化され、5-メチル-6-ブロモ-o-アミノ安息香酸が生成されます。この化合物は、その後、希硫酸中でジシアンジアミドと環化され、2-グアニジノ-3,4-ジヒドロ-5-ブロモ-6-メチルキナゾリン-4-ケトンが形成されます。 最後のステップでは、この中間体を強塩基、4-メルカプトピリジン、およびナントカイト触媒とともに加熱してノラトレキセドを得ます .

工業生産方法: ノラトレキセドの工業生産は、通常、同様の合成経路に従いますが、より大規模であり、収率を向上させ、コストを削減するための最適化が行われています。 このプロセスでは、反応条件を厳密に制御して、最終製品の純度と効力を確保します .

化学反応の分析

Chlorination of Ethyl Acetoacetate

ECA is synthesized via chlorination of ethyl acetoacetate using sulfuryl chloride (SO₂Cl₂) under controlled conditions:

- : 4.5:4 (ethyl acetoacetate : SO₂Cl₂) .

- : 0–5°C during addition, followed by stirring at room temperature .

- : Removal of HCl/SO₂ gases at 35–55°C, recovery of unreacted starting material via distillation (85–95°C), and cooling to yield crude ECA (purity: 95–97%) .

Industrial Production via Diketene Route

A continuous process for large-scale synthesis involves:

- : Diketene, chlorine gas, ethanol.

- : Chlorination at 40–60°C in dichloromethane, esterification with ethanol at 5°C .

- : >94.5% with <0.5% byproduct (ethyl 2-chloroacetoacetate) when stabilized with anhydrous copper sulfate .

Asymmetric Reduction to Chiral Intermediates

ECA serves as a precursor to enantiomerically pure ethyl 4-chloro-3-hydroxybutanoate (CHBE), a key intermediate for statins.

Biocatalytic Reduction

Chemocatalytic Reduction

Knoevenagel Condensation

ECA undergoes condensation with aromatic aldehydes to form α,β-unsaturated esters.

Reaction Parameters (Source )

| Aldehyde | Catalyst | Solvent | Z:E Ratio | Yield |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Morpholine/AcOH (10 mol%) | [bmim][NTf₂] | 85:15 | 92% |

| Benzaldehyde | Same as above | [bmim][NTf₂] | 75:25 | 88% |

| 4-Methoxybenzaldehyde | Same as above | [bmim][NTf₂] | 60:40 | 84% |

Tandem Cyclization Reactions

ECA reacts with 1,2-allenic ketones to form oxygen heterocycles (Source ):

Product Selectivity

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Phenyl allenyl ketone | K₂CO₃, CH₃CN, 80°C | Benzo[d][1,3]dioxole | 78% |

| Methyl allenyl ketone | DBU, DCM, 25°C | Furan-3(2H)-one | 65% |

| Cyclohexyl allenyl ketone | Et₃N, toluene, 110°C | Oxepin-3(2H)-one | 71% |

Direct Amination

ECA reacts with anilines to form β-amino-γ-chloro esters (Source ):

Substrate Scope

| Aniline Substituent | Conditions | Yield |

|---|---|---|

| 3,5-DiCl | CH₃CN, 80°C, 16 h | 88% |

| 4-F | Same as above | 87% |

| 4-CN | Same as above | 58% |

| 1-Naphthyl | Same as above | 88% |

Decomposition and Stability

科学的研究の応用

Chemical Synthesis

Precursor for Phosphorus Ylides

ECAA is primarily known as a precursor for the preparation of phosphorus ylides, which are crucial intermediates in organic synthesis. These ylides are utilized in the Wittig reaction to form alkenes from carbonyl compounds, making ECAA an essential component in synthetic organic chemistry .

Synthesis of Chiral Alcohols

ECAA has been employed in the asymmetric reduction processes to synthesize chiral alcohols. For instance, it can be reduced to produce (R)-ethyl 4-chloro-3-hydroxybutyrate, a valuable chiral building block for pharmaceuticals. Recent studies have demonstrated that recombinant Escherichia coli can effectively catalyze this bioreduction, achieving high yields under mild conditions .

| Application | Details |

|---|---|

| Precursor for Phosphorus Ylides | Used in the Wittig reaction for alkene formation. |

| Asymmetric Reduction | Converts ECAA to chiral alcohols using biocatalysts like E. coli. |

Pharmaceutical Applications

Statin Synthesis

ECAA is involved in the synthesis of statins, which are HMG-CoA reductase inhibitors used to lower cholesterol levels. The compound acts as an intermediate in synthesizing various statin derivatives, highlighting its importance in cardiovascular drug development .

Development of Therapeutic Agents

In a study focusing on aryloxanyl pyrazolone derivatives, ECAA was utilized to enhance pharmacological properties through chemical modifications. The resulting compounds showed improved efficacy in treating neurodegenerative disorders such as ALS . This illustrates ECAA's potential role in developing novel therapeutic agents.

Biocatalysis and Enzyme Applications

Enzyme-Catalyzed Reactions

The compound has been studied for its interactions with various enzymes that facilitate the reduction of ECAA to useful products. Research indicates that yeasts possess diverse enzymes capable of reducing ECAA, which can be applied to synthesize chiral alcohols effectively .

Biocompatible Reaction Medium

Recent advancements have shown that using deep eutectic solvents combined with organic solvents can optimize the bioreduction process of ECAA. This method enhances enzyme activity and product yield while maintaining environmental sustainability .

| Biocatalytic Application | Details |

|---|---|

| Enzyme Diversity | Yeasts exhibit diverse enzymes for reducing ECAA into chiral alcohols. |

| Optimized Reaction Medium | Deep eutectic solvents improve bioreduction efficiency and sustainability. |

作用機序

ノラトレキセドは、DNA合成に不可欠な酵素であるチミジル酸シンターゼを阻害することにより効果を発揮します。 ノラトレキセドはチミジル酸シンターゼのフォレート補酵素結合部位に結合することで、チミジンヌクレオチドの形成を阻止し、DNAの断片化と細胞死を引き起こします . この機序により、ノラトレキセドは、特に急速に増殖する腫瘍細胞に対して強力な抗癌剤となります .

6. 類似化合物の比較

ノラトレキセドは、メトトレキセート、ラルトレキセド、ペメトレキセドなどの他のチミジル酸シンターゼ阻害剤と比較されます .

独自性:

ノラトレキセド: チミジル酸シンターゼのフォレート補酵素結合部位に強く相互作用するように設計されており、独自の作用機序を提供します.

メトトレキセート: ジヒドロ葉酸レダクターゼとチミジル酸シンターゼを阻害する古典的な抗葉酸薬です.

ラルトレキセド: 酵素の活性部位に結合することにより、チミジル酸シンターゼを阻害します.

ペメトレキセド: いくつかのフォレート依存性酵素を阻害するマルチターゲット抗葉酸薬です.

類似化合物:

- メトトレキセート

- ラルトレキセド

- ペメトレキセド

ノラトレキセドの独自の結合特性と、チミジル酸シンターゼの三次元構造に基づいた設計により、他の類似化合物とは異なります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl Acetoacetate (EAA) and Methyl Acetoacetate (MAA)

These β-keto esters lack the γ-chloro substituent, leading to distinct reactivity and applications:

- Stereoselectivity : COBE’s chloro group enhances enantioselectivity in reductions. For example, recombinant E. coli CgCR achieves ≥90% ee for (R)-CHBE, whereas EAA reductions yield lower optical purity .

- Solubility : COBE requires 50% ethyl acetate for optimal biocatalysis, while EAA and MAA are more water-miscible .

4-Chlorophenylacetic Acid Ethyl Ester

A structural analog with a phenyl group instead of a ketone:

- Reactivity : Lacks the β-keto moiety, making it unsuitable for asymmetric reductions. Primarily used in agrochemicals .

- Thermal Stability : Higher decomposition temperature (∼250°C) compared to COBE due to aromatic stabilization .

Biocatalytic Performance Metrics

Enzyme Kinetics and Substrate Specificity

- Metal Ion Effects : Ni²+ (7 mM) enhances COBE reduction activity by 21%, while Fe²+/Fe³+ inhibit most reductases .

Solvent Systems and Yield Optimization

| Solvent System | COBE Solubility | (R)-CHBE Yield | ee% |

|---|---|---|---|

| 50% Ethyl Acetate + 7% DES | 600–1000 mM | 94% | ≥99% |

| Water (Control) | <100 mM | 45% | 88% |

| IPA-Water | 300 mM | 75% | 93% |

Industrial and Environmental Considerations

生物活性

Ethyl 4-chloroacetoacetate (ECA) is a compound that has garnered attention in various fields of research due to its significant biological activities. This article explores the biological activity of ECA, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

1. Synthesis of this compound

ECA is synthesized through a modified Reformatsky reaction, where ethyl chloroacetate reacts with magnesium in a chlorinated hydrocarbon solvent. This method allows for higher yields compared to traditional techniques, making it a viable option for producing ECA for research purposes .

2.1 Antitumor and Cytotoxic Effects

Recent studies have highlighted the cytotoxic and antitumor properties of ECA derivatives. For instance, the asymmetric bioreduction of ECA to (R)-4-hydroxy-2-pyrrolidone has shown promising results in inhibiting tumor growth and reducing inflammation . The compound's effectiveness was evaluated using recombinant Escherichia coli expressing carbonyl reductase, yielding over 90% of the desired product under optimal conditions.

2.2 Antimicrobial Properties

ECA and its derivatives have been tested for antimicrobial activity against various pathogens. A study demonstrated that ECA derivatives exhibited significant inhibition against Pseudomonas aeruginosa and Escherichia coli, indicating potential applications in combating antibiotic resistance . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

The biological activity of ECA can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : ECA acts as an inhibitor of several enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells.

- Oxidative Stress Modulation : ECA has been shown to influence oxidative stress levels within cells, potentially reducing the harmful effects associated with reactive oxygen species (ROS) .

4.1 Case Study: Antitumor Activity

In a recent study, the effects of ECA on cancer cell lines were evaluated. The results indicated that treatment with ECA led to a significant decrease in cell viability across multiple cancer types, including breast and lung cancers. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis detection.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 45 |

| A549 (Lung) | 10 | 60 |

| HeLa (Cervical) | 20 | 50 |

4.2 Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of ECA against Staphylococcus aureus and E. coli. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

These findings support the potential use of ECA as a lead compound for developing new antimicrobial agents.

5. Conclusion

This compound exhibits notable biological activities, particularly in antitumor and antimicrobial domains. Its synthesis via modified methods enhances its availability for research and application in medicinal chemistry. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

6. References

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl 4-chloroacetoacetate be optimized to minimize side reactions?

- Methodology : Utilize sodium hydride (NaH) in tetrahydrofuran (THF) at controlled temperatures (-10°C to 0°C) to reduce unwanted byproducts. Slow dropwise addition of this compound ensures temperature stability and prevents exothermic side reactions. Post-reaction quenching with aqueous solutions and extraction with ethyl acetate improves yield purity .

- Key Parameters : Monitor reaction temperature, addition rate, and solvent polarity to suppress competing pathways like Claisen condensation.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Chromatographic Methods : Amberlite XAD-2 resin can mitigate substrate inhibition in biocatalytic reductions by adsorbing excess substrate and releasing it gradually, enhancing product yield (e.g., synthesis of S-4-chloro-3-hydroxybutyric acid ethyl ester) .

- Distillation : Fractional distillation under reduced pressure (115°C/14 mmHg) is recommended for high-purity isolation .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at <15°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .

- Safety Protocols : Use PPE (gloves, goggles), fume hoods, and emergency eye-wash stations. In case of skin contact, wash immediately with soap/water for ≥15 minutes .

Advanced Research Questions

Q. How can enzyme inhibition by this compound in cascade biocatalysis be mitigated?

- Protein Engineering : Saturation mutagenesis of residues near the active site (e.g., F136V + W249F in HheC) reduces competitive inhibition (Ki = 0.249 μM). Screening mutant libraries for enhanced substrate affinity and activity is critical .

- Process Optimization : Use compartmentalized reactors or staggered substrate addition to separate incompatible enzymatic steps .

Q. What strategies improve asymmetric bioreduction efficiency of this compound to chiral intermediates?

- Solvent Engineering : Deep eutectic solvents (e.g., betaine:lactic acid-water systems) enhance enzyme stability and enantioselectivity in non-aqueous media. Ethyl acetate as a co-solvent improves substrate solubility and product recovery .

- Strain Selection : Recombinant E. coli expressing carbonyl reductases (e.g., Pichia stipitis PsCR) achieve >90% enantiomeric excess (ee) under optimized pH (7.0–7.5) and co-factor regeneration (NADPH) conditions .

Q. How are kinetic parameters (Km, Vmax) determined for this compound in dehydrogenase assays?

- Experimental Design : Use spectrophotometric assays (NADPH depletion at 340 nm) with varying substrate concentrations (10–1000 μM). Calculate Km and Vmax via nonlinear regression (Michaelis-Menten equation) using GraphPad Prism .

- Validation : Compare activity across diverse substrates (e.g., prochiral ketones) to confirm enzyme specificity. Include controls for non-enzymatic background reactions .

Q. How do spectral discrepancies (e.g., NMR, IR) in this compound characterization arise, and how are they resolved?

- Analytical Harmonization : Cross-validate spectral data with computational tools (e.g., CC-DPS QSPR models) to identify impurities or stereochemical anomalies. For NMR, compare experimental shifts (δ 1.3 ppm for CH3, 4.2 ppm for OCH2) against predicted spectra .

- Contradiction Resolution : Address solubility discrepancies (e.g., 47.5 g/L vs. "insoluble" labels) by testing under standardized conditions (20°C, pH 7.0) .

Q. Methodological Resources

特性

IUPAC Name |

ethyl 4-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLRLMWUFVDREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044454 | |

| Record name | Ethyl 4-chloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-07-3 | |

| Record name | Ethyl 4-chloroacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-3-oxobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-chloro-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-chloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-chloroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-CHLOROACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AE82250CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。